N-[3-(2,6-dioxopiperidin-1-yl)propyl]-11-hydroxy-N,N-dimethylundecan-1-aminium
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Overview
Description
3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYLDIMETHYLAZANIUM: is a quaternary ammonium compound known for its unique chemical structure and potential applications in various scientific fields. This compound is often used in research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYLDIMETHYLAZANIUM typically involves the reaction of 2,6-dioxopiperidine with 11-hydroxyundecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyundecyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under mild conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a phase transfer catalyst in various chemical reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological membranes.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the formulation of specialty chemicals and surfactants.
- Employed in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYLDIMETHYLAZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with specific proteins, altering their function and activity.
Comparison with Similar Compounds
3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYLDIMETHYLAZANIUM Bromide: A bromide salt form of the compound with similar properties.
3-(2,6-DIOXOPIPERIDIN-1-YL)PROPYLDIMETHYLAZANIUM Chloride: A chloride salt form with comparable reactivity.
Uniqueness:
- The presence of both the piperidine and hydroxyundecyl groups provides unique reactivity and interaction profiles.
- The quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C21H41N2O3+ |
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Molecular Weight |
369.6 g/mol |
IUPAC Name |
3-(2,6-dioxopiperidin-1-yl)propyl-(11-hydroxyundecyl)-dimethylazanium |
InChI |
InChI=1S/C21H41N2O3/c1-23(2,17-10-8-6-4-3-5-7-9-11-19-24)18-13-16-22-20(25)14-12-15-21(22)26/h24H,3-19H2,1-2H3/q+1 |
InChI Key |
OBTDFBLMBYNSIS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCO)CCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
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